molecular formula C20H24O B12899997 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan CAS No. 62787-25-1

1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan

Cat. No.: B12899997
CAS No.: 62787-25-1
M. Wt: 280.4 g/mol
InChI Key: PSSASURNQXTTGT-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of eight methyl groups attached to the dibenzofuran core, which consists of two benzene rings fused to a central furan ring. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan typically involves the alkylation of dibenzofuran with methylating agents. One common method includes the use of methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions to ensure complete methylation of the dibenzofuran core.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the methylation process. Additionally, solvent-free conditions or green chemistry approaches may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrogenated dibenzofuran derivatives.

    Substitution: Halogenated dibenzofuran derivatives.

Scientific Research Applications

1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without methyl groups.

    1,2,3,4,6,7,8,9-Octachlorodibenzo[b,d]furan: A chlorinated analogue with different chemical properties.

    2,3,7,8-Tetrachlorodibenzofuran: Another chlorinated derivative with distinct toxicological profiles.

Uniqueness: 1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan is unique due to its high degree of methylation, which imparts increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and non-polar compounds. Its distinct chemical reactivity also sets it apart from other dibenzofuran derivatives, allowing for specialized uses in various scientific and industrial fields.

Properties

CAS No.

62787-25-1

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octamethyldibenzofuran

InChI

InChI=1S/C20H24O/c1-9-11(3)15(7)19-17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)21-19/h1-8H3

InChI Key

PSSASURNQXTTGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C3O2)C)C)C)C)C)C

Origin of Product

United States

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